molecular formula C17H14INO2 B3064125 2-(4-Dimethylaminophenyl)-6-iodo-4-chromenone CAS No. 871101-31-4

2-(4-Dimethylaminophenyl)-6-iodo-4-chromenone

Cat. No.: B3064125
CAS No.: 871101-31-4
M. Wt: 391.2 g/mol
InChI Key: MVKVWWKDDYBNOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Dimethylaminophenyl)-6-iodo-4-chromenone is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a dimethylaminophenyl group and an iodine atom attached to a chromenone core, which imparts distinct photophysical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Dimethylaminophenyl)-6-iodo-4-chromenone typically involves multi-step organic reactions. One common method includes the iodination of a precursor chromenone compound. The reaction conditions often involve the use of iodine or iodinating agents in the presence of catalysts such as copper or palladium. The reaction is carried out under controlled temperature and pressure to ensure the selective introduction of the iodine atom at the desired position on the chromenone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and automated systems to ensure consistent production quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Dimethylaminophenyl)-6-iodo-4-chromenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted chromenone compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Dimethylaminophenyl)-6-iodo-4-chromenone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, including dyes and pigments, due to its unique photophysical properties.

Mechanism of Action

The mechanism of action of 2-(4-Dimethylaminophenyl)-6-iodo-4-chromenone involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its photophysical properties enable it to participate in photoinduced electron transfer processes, which are crucial in its biological and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Dimethylaminophenyl)benzothiazole: Similar in structure but with a benzothiazole core instead of chromenone.

    4-(4-Dimethylaminophenyl)pyridine: Contains a pyridine ring instead of chromenone.

Uniqueness

2-(4-Dimethylaminophenyl)-6-iodo-4-chromenone is unique due to the presence of both the dimethylaminophenyl group and the iodine atom on the chromenone core. This combination imparts distinct photophysical properties, making it valuable in applications requiring specific light absorption and emission characteristics.

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]-6-iodochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14INO2/c1-19(2)13-6-3-11(4-7-13)17-10-15(20)14-9-12(18)5-8-16(14)21-17/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKVWWKDDYBNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468831
Record name 2-[4-(Dimethylamino)phenyl]-6-iodo-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871101-31-4
Record name 2-[4-(Dimethylamino)phenyl]-6-iodo-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A chloroform solution of iodine (1 ml, 1 M) was added to a chloroform solution (5 ml) that contained compound 9 (30 mg, 0.054 mmol) at room temperature. The obtained mixture was reacted at room temperature for 30 minutes, and a saturated sodium bisulfite aqueous solution (5 ml) was then added thereto, so as to terminate the reaction. The chloroform layer was separated, and it was then dried over sodium sulfate. Thereafter, the solvent was distilled away under reduced pressure, and the residue was then subjected to silica gel column chromatography using ethyl acetate/hexane (1/9) as an elution solvent, so as to obtain a product of interest, 6-iodo-4′-dimethylaminoflavone (compound 11). Yield: 10 mg (yield constant: 47.3%) 1H NMR (300 MHz, CDCl3) δ8.54 (s, 1H), 7.92 (d, J=9.0 Hz, 1H), 7.81 (d, J=9.0 Hz, 2H), 7.29 (d, J=9.0 Hz, 1H), 6.71-6.80 (m, 3H), 3.09 (s, 6H). MS m/z 392 (MH+).
Name
compound 9
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Dimethylaminophenyl)-6-iodo-4-chromenone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(4-Dimethylaminophenyl)-6-iodo-4-chromenone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(4-Dimethylaminophenyl)-6-iodo-4-chromenone
Reactant of Route 4
2-(4-Dimethylaminophenyl)-6-iodo-4-chromenone
Reactant of Route 5
2-(4-Dimethylaminophenyl)-6-iodo-4-chromenone
Reactant of Route 6
2-(4-Dimethylaminophenyl)-6-iodo-4-chromenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.